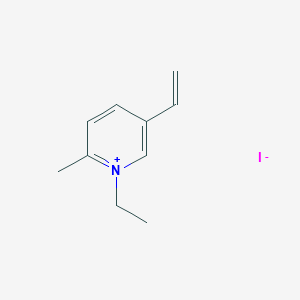
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with iodide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-1-ethyl-2-methylpyridine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of pyridinium salts with different counterions.
Applications De Recherche Scientifique
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide involves its interaction with biological molecules through ionic and covalent bonding. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its molecular targets include nucleic acids and proteins, leading to cell death in microbial and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide.
2-Methyl-5-ethylpyridine: Another isomer with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable ionic complexes makes it particularly valuable in various applications, from catalysis to drug delivery .
Propriétés
Numéro CAS |
25591-70-2 |
|---|---|
Formule moléculaire |
C10H14IN |
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14N.HI/c1-4-10-7-6-9(3)11(5-2)8-10;/h4,6-8H,1,5H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
BZIDMARBVAIDHQ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

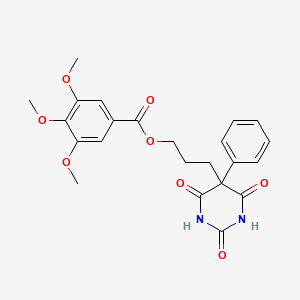
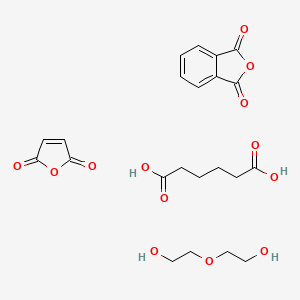

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)

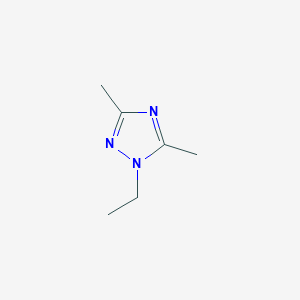
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
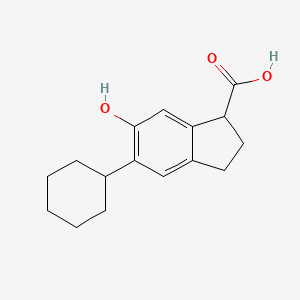
![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)

